molecular formula C18H23FN2O2 B4779806 1-(3-fluorobenzoyl)-4-(1-piperidinylcarbonyl)piperidine

1-(3-fluorobenzoyl)-4-(1-piperidinylcarbonyl)piperidine

Cat. No. B4779806
M. Wt: 318.4 g/mol
InChI Key: QQPCLUVFMSLRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzoyl)-4-(1-piperidinylcarbonyl)piperidine, commonly known as FPPP, is a synthetic compound that belongs to the piperidine family. It is a highly potent and selective dopamine reuptake inhibitor that has been used extensively in scientific research to study the mechanism of action of dopamine in the brain. The purpose of

Mechanism of Action

FPPP works by inhibiting the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synaptic cleft, which enhances dopaminergic neurotransmission. The increased dopamine levels in the brain are believed to be responsible for the physiological and behavioral effects of FPPP.
Biochemical and Physiological Effects
FPPP has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced reward and reinforcement, and decreased anxiety and depression-like behavior. It has also been shown to increase the release of other neurotransmitters such as norepinephrine and serotonin.

Advantages and Limitations for Lab Experiments

The advantages of using FPPP in lab experiments include its high potency and selectivity for dopamine reuptake inhibition, which makes it a valuable tool for studying the role of dopamine in various physiological and behavioral processes. However, FPPP has some limitations, including its potential for abuse and addiction, which makes it unsuitable for human use. It is also important to note that FPPP may have off-target effects on other neurotransmitters, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of FPPP in scientific research. One potential application is the study of the role of dopamine in the development of addiction and other psychiatric disorders. Another potential direction is the development of new drugs based on the structure of FPPP that have improved selectivity and reduced potential for abuse and addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of FPPP and its potential for off-target effects on other neurotransmitters.

Scientific Research Applications

FPPP has been used extensively in scientific research to study the mechanism of action of dopamine in the brain. It is a highly potent and selective dopamine reuptake inhibitor that has been shown to increase dopamine levels in the brain. This makes it a valuable tool for studying the role of dopamine in various physiological and behavioral processes, including reward, motivation, and addiction.

properties

IUPAC Name

[1-(3-fluorobenzoyl)piperidin-4-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c19-16-6-4-5-15(13-16)18(23)21-11-7-14(8-12-21)17(22)20-9-2-1-3-10-20/h4-6,13-14H,1-3,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPCLUVFMSLRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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